molecular formula C12H12N2O3 B1351682 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid CAS No. 890591-56-7

3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid

Cat. No. B1351682
CAS RN: 890591-56-7
M. Wt: 232.23 g/mol
InChI Key: PCCOHUMOXQWQTE-UHFFFAOYSA-N
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Description

3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid (4-EPCA) is a compound that belongs to the class of pyrazole carboxylic acids, which are a group of compounds composed of a pyrazole ring and a carboxylic acid group. 4-EPCA has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, biochemistry, and physiology.

Scientific Research Applications

Synthesis of Condensed Pyrazoles

Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates serve as precursors in cross-coupling reactions to synthesize 5- and 3-alkynyl-4-(ethoxycarbonyl)pyrazoles. These reactions lead to the formation of various condensed pyrazoles, such as pyrano[4,3-c]pyrazol-4(1H)-ones and -4(2H)-ones, and 1,5-dihydro- and 2,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-ones. These compounds have potential applications in materials science and pharmaceutical research (Arbačiauskienė et al., 2011).

Optical Nonlinearity Studies

A novel series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been synthesized and characterized. These compounds demonstrate significant optical nonlinearity, making them candidates for optical limiting applications. Specifically, compounds with carboxylic acid groups and ester substituents exhibit maximum nonlinearity, highlighting their potential in the development of novel optical materials (Chandrakantha et al., 2013).

Medium and Structural Effects on Ionization Constants

Research into the ionization constants of pyrazole carboxylic acids, including derivatives similar to 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid, in various ethanol-water mixtures provides insights into the effects of structure and solvent on acidity. This information is crucial for understanding the behavior of these compounds in different environments, which is valuable for their application in chemical synthesis and pharmaceutical development (Alkan et al., 2009).

Polarographic Studies

The reduction behavior of 3-methyl-5-(p-ethoxyphenyl)-4-(N-2′-methoxyphenyl-p-sulphamyl benzene-azo) pyrazole in ethanol-water and DMSO-water mixtures has been studied. This research sheds light on the electrochemical properties of pyrazole derivatives, which can be utilized in the development of electrochemical sensors and other analytical applications (Seth et al., 1981).

properties

IUPAC Name

3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-2-17-9-5-3-8(4-6-9)10-7-11(12(15)16)14-13-10/h3-7H,2H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCOHUMOXQWQTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390262
Record name 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid

CAS RN

890591-56-7
Record name 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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